2-(1,2-Thiazol-5-yl)ethan-1-amine dihydrochloride
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Overview
Description
2-(1,2-Thiazol-5-yl)ethan-1-amine dihydrochloride is a compound with the CAS Number: 2095409-66-6 . It has a molecular weight of 201.12 . The compound is a powder and is stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H8N2S.2ClH/c6-3-1-5-2-4-7-8-5;;/h2,4H,1,3,6H2;2*1H . This indicates that the compound contains a thiazole ring, which is a five-membered ring with one sulfur and one nitrogen atom .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Scientific Research Applications
Quantum Chemical and Molecular Dynamics Simulation Studies
Thiazole derivatives, including structures similar to "2-(1,2-Thiazol-5-yl)ethan-1-amine dihydrochloride," have been studied for their corrosion inhibition performances on iron metal. Through quantum chemical parameters and molecular dynamics simulations, researchers have investigated the interactions between metal surfaces and thiazole derivatives, revealing that these compounds could offer significant protection against corrosion, which is essential in prolonging the lifespan of metal in various industrial applications (Kaya et al., 2016).
Microwave-assisted Hantzsch Thiazole Synthesis
In another study, the Hantzsch thiazole synthesis method was applied to produce N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines using microwave heating. This process underscores the chemical versatility of thiazole derivatives in synthesizing complex molecules, which could have implications for developing new materials or pharmaceuticals (Kamila, Mendoza, & Biehl, 2012).
Antimicrobial Activities
Thiazole derivatives have shown promising antimicrobial properties. A study synthesized novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines and evaluated their activity against clinical isolates of Gram-positive and Gram-negative bacteria. Some compounds exhibited antibacterial activity comparable to standard antibiotics, suggesting potential applications in developing new antimicrobial agents (Reddy & Reddy, 2010).
Synthesis of 5-(thiazol-5-yl)-4,5-dihydroisoxazoles
Research also includes the synthesis of 5-(thiazol-5-yl)-4,5-dihydroisoxazoles from 3-chloropentane-2,4-dione, demonstrating the thiazole ring's adaptability in creating diverse heterocyclic compounds. Such compounds could be significant in materials science and pharmaceutical research, highlighting the thiazole ring's importance in synthetic chemistry (Milinkevich, Ye, & Kurth, 2008).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .
Future Directions
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to interact with a variety of enzymes and receptors .
Mode of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . These activities suggest a complex interaction with various biological targets.
Biochemical Pathways
Thiazole derivatives have been known to influence a variety of biochemical pathways, potentially activating or inhibiting enzymes, stimulating or blocking receptors, and impacting various biological systems .
Result of Action
Given the broad range of biological activities associated with thiazole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects depending on the specific targets and pathways it interacts with .
Action Environment
For instance, the compound is stored in an inert atmosphere at 2-8°C, suggesting that it may be sensitive to temperature and atmospheric conditions .
Properties
IUPAC Name |
2-(1,2-thiazol-5-yl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S.2ClH/c6-3-1-5-2-4-7-8-5;;/h2,4H,1,3,6H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWFYLDOKUQBKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SN=C1)CCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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